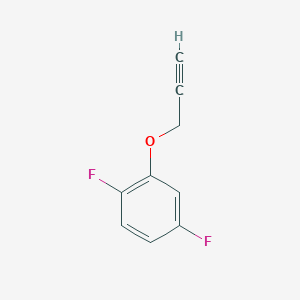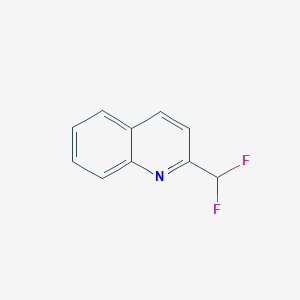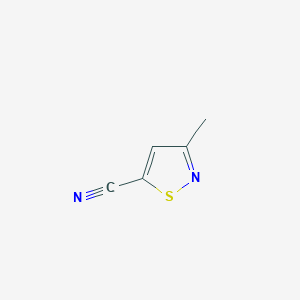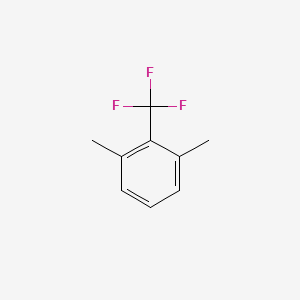
1,4-Difluoro-2-(prop-2-yn-1-yloxy)benzene
Descripción general
Descripción
The compound "1,4-Difluoro-2-(prop-2-yn-1-yloxy)benzene" is a fluorinated aromatic compound that is not directly mentioned in the provided papers. However, the papers do discuss various fluorinated benzene derivatives and their reactions, which can provide insights into the behavior of similar compounds. Fluorinated aromatic compounds are of significant interest due to their unique properties and potential applications in pharmaceuticals, electronic materials, and other fields .
Synthesis Analysis
The synthesis of fluorinated benzene derivatives often involves palladium-catalyzed cross-coupling reactions, such as the Sonogashira reaction, and nucleophilic aromatic substitution . Lithiation and silylation reactions are also used to introduce various substituents into the benzene ring, as seen in the synthesis of hexafluoro-2-hydroxy-2-propyl derivatives . The Stille reaction is another method used to synthesize difluorobenzene derivatives, which could be relevant for the synthesis of "1,4-Difluoro-2-(prop-2-yn-1-yloxy)benzene" .
Molecular Structure Analysis
The molecular structure of fluorinated benzene derivatives can be significantly influenced by the presence of fluorine atoms. For instance, in the case of 2,6-Difluoro-N-(prop-2-ynyl)benzamide, the angle between the prop-2-ynyl group and the benzene ring plane is reported, which could be similar to the angle in "1,4-Difluoro-2-(prop-2-yn-1-yloxy)benzene" due to the presence of the prop-2-ynyl group .
Chemical Reactions Analysis
Fluorinated benzene derivatives can undergo various chemical reactions, including anodic oxidation to form benzoquinones . Visible-light-induced difluoroalkylation is another reaction that can be used to introduce difluoroalkyl groups into benzene derivatives . These reactions highlight the reactivity of fluorinated benzene compounds and could be applicable to "1,4-Difluoro-2-(prop-2-yn-1-yloxy)benzene".
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated benzene derivatives are influenced by the fluorine atoms' electronegativity and the overall molecular structure. For example, the phase behavior of selectively fluorinated rigid rods has been studied, showing ordered phases at high temperatures . The crystal structures of these compounds can show a variety of packing motifs, which are important for understanding their solid-state properties . The presence of fluorine can also affect the acidity of the aromatic protons, which is a consideration in synthetic processes .
Aplicaciones Científicas De Investigación
Molecular Structure Analysis
- The molecular structure of 1,4-Difluoro-2-(prop-2-yn-1-yloxy)benzene and related compounds has been a subject of research. For instance, studies like those by Jan et al. (2013) and Zhang et al. (2010) have explored the coplanar arrangement of atoms in similar molecules, providing insights into their chemical behavior and potential applications (Jan et al., 2013); (Zhang et al., 2010).
Synthesis and Biological Evaluation
- The synthesis of heterocyclic systems using derivatives of 1,4-Difluoro-2-(prop-2-yn-1-yloxy)benzene has been reported, with a focus on evaluating their antiproliferative activity against various cancer cell lines. For instance, Taia et al. (2020) discussed synthesizing new heterocyclic systems using eugenol derivatives, showing significant cytotoxicity in certain cancer cell lines (Taia et al., 2020).
Novel Synthetic Methods
- Nishiguchi et al. (2008) explored anodic oxidation of polyfluorinated benzene derivatives, including those with 1,4-difluoro groups, leading to the formation of polyfluoro-1,4benzoquinones. These compounds are of interest for their potential use in pharmaceutical drugs, electronic materials, and surfactants (Nishiguchi et al., 2008).
Photophysical Properties
- Krebs and Spanggaard (2002) investigated the impact of perfluorination on photophysical properties of certain compounds, including those related to 1,4-Difluoro-2-(prop-2-yn-1-yloxy)benzene. They noted that perfluorination significantly affects the emission wavelengths and solvent dependence of these compounds, which could have implications in the development of optoelectronic devices (Krebs & Spanggaard, 2002).
Liquid Crystal Synthesis
- The synthesis of liquid crystals using 1,4-Difluoro-2-(prop-2-yn-1-yloxy)benzene derivatives has been researched for their thermotropic behaviors and potential applications in displays and other technologies. Pugh et al. (1991) and Johansson et al. (1997) have contributed to this field, exploring the synthesis and properties of fluorinated liquid crystals, demonstrating the influence of fluorine substitution on the stability and behavior of liquid crystalline phases (Pugh et al., 1991); (Johansson et al., 1997).
Safety And Hazards
Propiedades
IUPAC Name |
1,4-difluoro-2-prop-2-ynoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2O/c1-2-5-12-9-6-7(10)3-4-8(9)11/h1,3-4,6H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPPSWRAYBCQEKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=C(C=CC(=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70612174 | |
| Record name | 1,4-Difluoro-2-[(prop-2-yn-1-yl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70612174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Difluoro-2-(prop-2-yn-1-yloxy)benzene | |
CAS RN |
457628-36-3 | |
| Record name | 1,4-Difluoro-2-[(prop-2-yn-1-yl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70612174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[4-(2-Hydroxyethyl)-1-piperazinyl]nicotinic acid](/img/structure/B1320778.png)
![Benzene, [[2-[2-(2-bromoethoxy)ethoxy]ethoxy]methyl]-](/img/structure/B1320779.png)


![5-Chloro-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B1320789.png)




